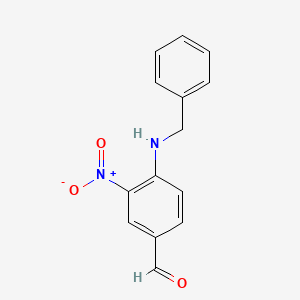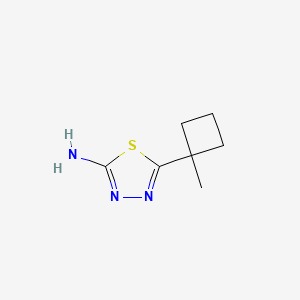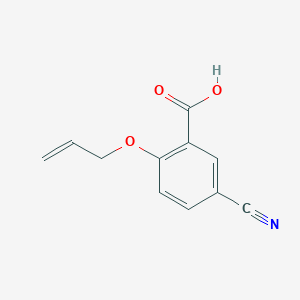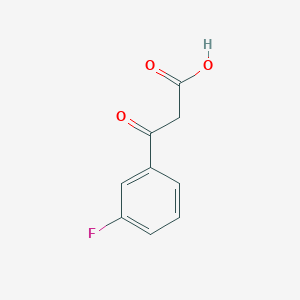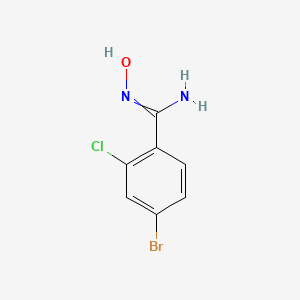![molecular formula C11H12BNO3 B13882954 [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid](/img/structure/B13882954.png)
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethyl-1,2-oxazol-4-yl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylboronic acid derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, typically using a boron reagent like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can be performed on the oxazole ring or the phenyl ring, depending on the desired product.
Substitution: The compound can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the oxazole or phenyl ring.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound can be used in the development of boron-containing drugs, which have shown promise in cancer therapy and other medical applications.
Industry:
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in bioconjugation and sensor applications, where the compound can bind to specific biomolecules and facilitate their detection or modification.
類似化合物との比較
Phenylboronic Acid: Similar structure but lacks the oxazole ring.
3,5-Dimethylphenylboronic Acid: Similar structure but lacks the oxazole ring.
Oxazole-4-boronic Acid: Similar structure but lacks the dimethyl groups on the oxazole ring.
Uniqueness:
Structural Features: The presence of both the oxazole ring and the boronic acid group in [3-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid makes it unique compared to other boronic acids.
Reactivity: The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it versatile in various applications.
特性
分子式 |
C11H12BNO3 |
|---|---|
分子量 |
217.03 g/mol |
IUPAC名 |
[3-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H12BNO3/c1-7-11(8(2)16-13-7)9-4-3-5-10(6-9)12(14)15/h3-6,14-15H,1-2H3 |
InChIキー |
IFVBMQJKGUGSFD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)C2=C(ON=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


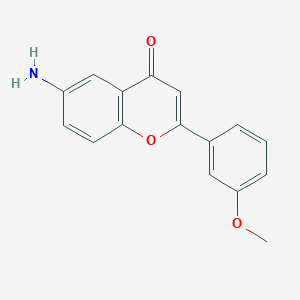



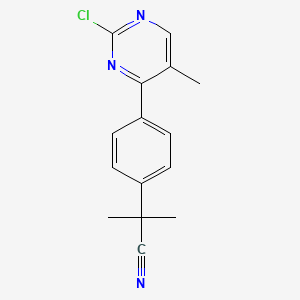
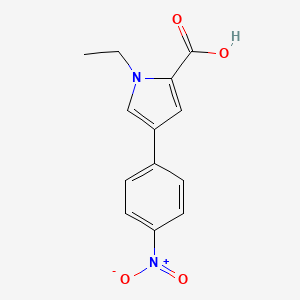

![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
